molecular formula C21H21ClN2O3 B10990587 (6-chloro-1-methyl-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(6-chloro-1-methyl-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B10990587
M. Wt: 384.9 g/mol
InChI Key: TZTCDQXUVIQXNC-UHFFFAOYSA-N
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Description

(6-chloro-1-methyl-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that features both indole and isoquinoline moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-1-methyl-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. The indole and isoquinoline components are synthesized separately and then coupled together. Common synthetic routes may include:

    Indole Synthesis: Starting from aniline derivatives, indoles can be synthesized via Fischer indole synthesis or other methods.

    Isoquinoline Synthesis: Isoquinolines can be synthesized through the Bischler-Napieralski reaction or Pomeranz-Fritsch reaction.

    Coupling Reaction: The final step involves coupling the indole and isoquinoline moieties using reagents such as coupling agents (e.g., EDC, DCC) under specific conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(6-chloro-1-methyl-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated compounds can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6-chloro-1-methyl-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of (6-chloro-1-methyl-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin.

    Isoquinoline Derivatives: Compounds like papaverine and berberine.

Uniqueness

The uniqueness of (6-chloro-1-methyl-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone lies in its combined indole and isoquinoline structure, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

(6-chloro-1-methylindol-2-yl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C21H21ClN2O3/c1-23-17-11-16(22)5-4-14(17)8-18(23)21(25)24-7-6-13-9-19(26-2)20(27-3)10-15(13)12-24/h4-5,8-11H,6-7,12H2,1-3H3

InChI Key

TZTCDQXUVIQXNC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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